2-bromo-4,5-dichloro-N-(3,5-dimethylphenyl)benzene-1-sulfonamide
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Overview
Description
2-bromo-4,5-dichloro-N-(3,5-dimethylphenyl)benzene-1-sulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring substituted with bromine, chlorine, and dimethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4,5-dichloro-N-(3,5-dimethylphenyl)benzene-1-sulfonamide typically involves multiple steps, including halogenation, sulfonation, and amination reactions. One common method involves the following steps:
Sulfonation: The addition of a sulfonyl chloride group to the benzene ring.
Amination: The reaction of the sulfonyl chloride intermediate with 3,5-dimethylaniline to form the final sulfonamide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-bromo-4,5-dichloro-N-(3,5-dimethylphenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: The sulfonamide group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the halogens.
Scientific Research Applications
2-bromo-4,5-dichloro-N-(3,5-dimethylphenyl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-bromo-4,5-dichloro-N-(3,5-dimethylphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the halogenated benzene ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
2-bromo-3,5-dichloropyridine: Used in pharmaceuticals and agrochemicals.
3,5-dichloro-4-fluorobenzene: Utilized in the synthesis of various chemical compounds.
Uniqueness
2-bromo-4,5-dichloro-N-(3,5-dimethylphenyl)benzene-1-sulfonamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its sulfonamide group, in particular, is a key feature that differentiates it from other halogenated aromatic compounds.
Properties
IUPAC Name |
2-bromo-4,5-dichloro-N-(3,5-dimethylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrCl2NO2S/c1-8-3-9(2)5-10(4-8)18-21(19,20)14-7-13(17)12(16)6-11(14)15/h3-7,18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVXQCGFKWOENH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2Br)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrCl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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